1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Catalog No.
S3535269
CAS No.
1844064-91-0
M.F
C9H8Br2O
M. Wt
291.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

CAS Number

1844064-91-0

Product Name

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a chemical compound characterized by its molecular formula C9H8Br2OC_9H_8Br_2O and a molecular weight of 291.97 g/mol. It features two bromine atoms and an ethanone functional group, which contributes to its reactivity and potential applications in various fields. The compound is typically synthesized through bromination reactions, leading to specific substitution patterns on the phenyl ring, which influence its chemical behavior and biological activity .

  • Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution, allowing for the introduction of other functional groups.
  • Oxidation Reactions: The ethanone moiety can be oxidized to produce carboxylic acids or other derivatives under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride .

These reactions are facilitated by various reagents and conditions, including solvents like dichloromethane and catalysts such as palladium on carbon.

The biological activity of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is notable for its potential roles in enzyme inhibition and protein-ligand interactions. The compound's ability to form covalent bonds with biological molecules allows it to modify their structure and function, making it a candidate for research in medicinal chemistry .

Mechanism of Action

The mechanism involves the interaction of the bromomethyl group with nucleophilic sites on proteins, leading to structural modifications that can affect enzymatic activity and other biological processes .

The synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone typically involves the bromination of 3-methylacetophenone. Key steps include:

  • Bromination: Using bromine as a reagent in a suitable solvent (e.g., acetic acid) under controlled temperature conditions.
  • Purification: Employing techniques such as recrystallization or chromatography to enhance yield and purity.

Industrial methods may utilize continuous flow reactors for efficiency .

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Studies: Used in research focused on enzyme inhibition and protein interactions.
  • Material Science: Contributes to the development of specialty chemicals with tailored properties .

Several compounds share structural similarities with 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone:

Compound NameCAS NumberSimilarity Score
1-(4-Bromo-3-methylphenyl)ethanone37074-40-10.93
3-Bromo-4-bromomethylacetophenone40180-80-10.91
5-Bromo-3,4-dihydronaphthalen-1(2H)-one68449-30-90.91
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one1273597-02-60.91
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one90772-52-40.91

Uniqueness

The uniqueness of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone lies in its specific substitution pattern that imparts distinct chemical and physical properties, making it particularly suitable for applications in organic synthesis and biological research .

XLogP3

2.9

Dates

Modify: 2023-07-26

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